2-Aminoethanolethanedioate
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Overview
Description
2-Aminoethanolethanedioate, also known as bis(2-aminoethanol) oxalate, is a chemical compound with the molecular formula C6H16N2O6. It is a salt formed from the reaction of 2-aminoethanol and oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethanolethanedioate can be synthesized through the reaction of 2-aminoethanol with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-aminoethanol and oxalic acid in an appropriate solvent, such as water or ethanol. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanolethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Scientific Research Applications
2-Aminoethanolethanedioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-aminoethanolethanedioate involves its interaction with molecular targets and pathways. The compound’s effects are attributed to its ability to participate in various chemical reactions, such as oxidation and reduction, which can alter the properties of other molecules. Additionally, its amino and hydroxyl groups allow it to form hydrogen bonds and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A primary amine and alcohol with similar functional groups.
Ethanolamine: Another compound with both amino and hydroxyl groups.
Diethanolamine: Contains two hydroxyl groups and one amino group.
Uniqueness
2-Aminoethanolethanedioate is unique due to its formation as a salt from 2-aminoethanol and oxalic acid.
Properties
Molecular Formula |
C6H16N2O6 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxyethylazanium;oxalate |
InChI |
InChI=1S/2C2H7NO.C2H2O4/c2*3-1-2-4;3-1(4)2(5)6/h2*4H,1-3H2;(H,3,4)(H,5,6) |
InChI Key |
LRWMQRKAIGWOKP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH3+].C(CO)[NH3+].C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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